molecular formula C10H20O5Si B3057295 2-Propenoic acid, (triethoxysilyl)methyl ester CAS No. 78884-71-6

2-Propenoic acid, (triethoxysilyl)methyl ester

Cat. No. B3057295
CAS RN: 78884-71-6
M. Wt: 248.35 g/mol
InChI Key: WDUXKFKVDQRWJN-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester” is a chemical compound with the molecular formula C10H20O5Si . It has a molecular weight of 248.3483 . It is also known by other names such as Methacrylic acid, 3-(trimethoxysilyl)propyl ester; α-Methylacryloxypropyltrimethoxysilane; γ-Methacryloxypropyltrimethoxysilane; γ-Methacrylyloxypropyltrimethoxysilane .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Chromatographic Analysis

"I. Korhonen" (1984) conducted a study on capillary column chromatography focusing on trihalogenated methyl propanoates and butanoates formed from the halogenation of monochlorinated methyl propenoates and 2-butenoates. The research detailed the separation and elution order of unsaturated esters and their halogenated products, highlighting the utility of chromatographic techniques in analyzing chemical compounds similar to "2-Propenoic acid, (triethoxysilyl)methyl ester" (Korhonen, 1984).

NMR Spectroscopy Studies

P. Forgó, K. Felfoeldi, and I. Pálinkó (2005) investigated the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester using NMR spectroscopy. Their study, using various solvents, aimed to identify possible conformers, contributing to the understanding of the structural behavior of compounds related to "2-Propenoic acid, (triethoxysilyl)methyl ester" (Forgó, Felfoeldi, & Pálinkó, 2005).

Synthetic Chemistry Applications

A. Alanine et al. (1989) discussed the synthesis of methyl-2-(ω-iodoalkyl)propenoates, showcasing a method that involves the facile ring opening of α-methylene-γ-andδ-lactones with trimethylsilyl iodide. This research highlights the synthetic utility and potential applications of derivatives of propenoic acid in creating complex organic molecules (Alanine, Fishwick, Jones, & Mitchell, 1989).

Mass Spectrometry in Analyzing Ester Fragments

"I. Korhonen" (1983) utilized metastable peaks in mass spectrometry to study the fragmentation pathways of methyl and trideuteriomethyl chloropropenoates and chloromethyl propenoate. This work is significant for understanding the mass spectral behavior of esters related to "2-Propenoic acid, (triethoxysilyl)methyl ester," providing insights into their structural and chemical properties (Korhonen, 1983).

Analytical Method Development

Lao Qianqun (2006) developed a method for determining 2-Propenoic acid methyl ester among other hazardous substances in the air of workplaces. This study emphasizes the importance of analytical methodologies in monitoring and ensuring safety in occupational environments, relevant to the handling and usage of "2-Propenoic acid, (triethoxysilyl)methyl ester" and similar compounds (Qianqun, 2006).

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. If contact occurs, rinse immediately with plenty of water. If symptoms persist, seek medical attention . It is also advised not to release this compound into the environment .

properties

IUPAC Name

triethoxysilylmethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUXKFKVDQRWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C=C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619314
Record name (Triethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, (triethoxysilyl)methyl ester

CAS RN

78884-71-6
Record name (Triethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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